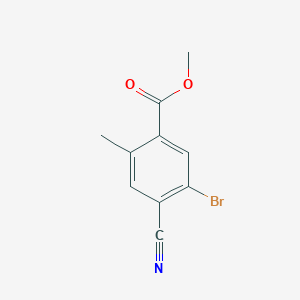
Methyl 5-bromo-4-cyano-2-methylbenzoate
Vue d'ensemble
Description
Methyl 5-bromo-4-cyano-2-methylbenzoate (MBCM) is a synthetic compound with a wide range of applications in the scientific world. It is a colorless solid that is soluble in most organic solvents, making it an ideal choice for laboratory experiments. MBCM has been used for a variety of research applications, including synthesis, biochemical and physiological studies, and drug delivery.
Applications De Recherche Scientifique
Methyl 5-bromo-4-cyano-2-methylbenzoate has a wide range of applications in the scientific world. It has been used as a reagent for organic synthesis and for the development of new drugs. It has also been studied for its potential to act as a drug delivery system. Additionally, Methyl 5-bromo-4-cyano-2-methylbenzoate has been used in biochemical and physiological studies to study the effects of various compounds on the body.
Mécanisme D'action
The mechanism of action of Methyl 5-bromo-4-cyano-2-methylbenzoate is not fully understood, but it is believed to act as a proton acceptor and electron donor. When Methyl 5-bromo-4-cyano-2-methylbenzoate is exposed to an acidic environment, it can act as a proton acceptor, which can lead to the formation of new compounds. In addition, Methyl 5-bromo-4-cyano-2-methylbenzoate can act as an electron donor, which can lead to the formation of free radicals.
Biochemical and Physiological Effects
Methyl 5-bromo-4-cyano-2-methylbenzoate has been studied for its potential to act as a drug delivery system. It has been found to be effective in delivering drugs to the body, including anti-cancer agents and antibiotics. Additionally, Methyl 5-bromo-4-cyano-2-methylbenzoate has been studied for its potential to act as an anti-inflammatory agent. Studies have shown that Methyl 5-bromo-4-cyano-2-methylbenzoate can reduce inflammation in mice and rats, suggesting that it may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-bromo-4-cyano-2-methylbenzoate is an ideal choice for laboratory experiments due to its high solubility in most organic solvents. Additionally, it is relatively inexpensive and can be easily synthesized through the Bischler-Napieralski reaction. However, Methyl 5-bromo-4-cyano-2-methylbenzoate is unstable in the presence of light and air, so it must be stored in a dark, airtight container.
Orientations Futures
Methyl 5-bromo-4-cyano-2-methylbenzoate has a wide range of potential applications in the scientific world. In the future, Methyl 5-bromo-4-cyano-2-methylbenzoate could be used to develop new drugs and drug delivery systems. Additionally, more research could be done on its potential to act as an anti-inflammatory agent. Finally, further studies could be conducted to better understand the mechanism of action of Methyl 5-bromo-4-cyano-2-methylbenzoate and its potential to act as a proton acceptor and electron donor.
Propriétés
IUPAC Name |
methyl 5-bromo-4-cyano-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-3-7(5-12)9(11)4-8(6)10(13)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDJPPYREANIRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{1-[2-(4-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1413690.png)
![[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1413691.png)

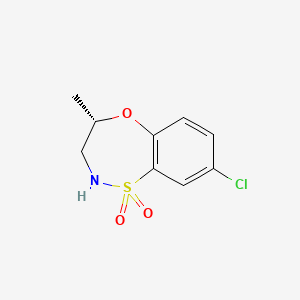
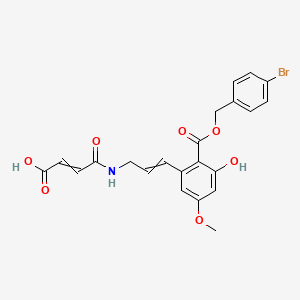

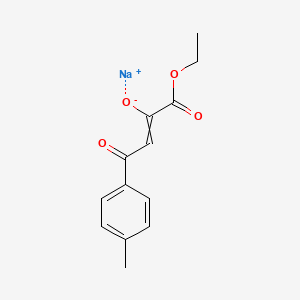

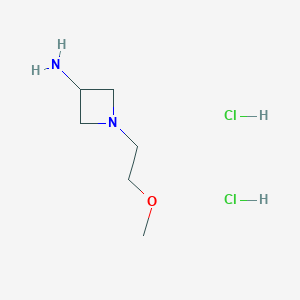
![[(3R,4s,6s)-4,6-diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate](/img/structure/B1413701.png)
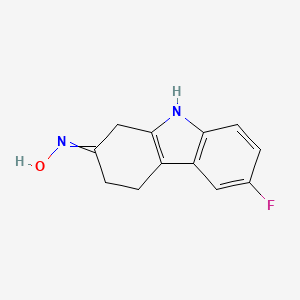
![ethyl 4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1413705.png)
